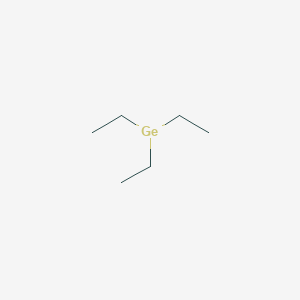
hydroxy(trimethyl)azanium;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(trimethyl)azanium;dihydrate can be synthesized through several methods. One common approach involves the reaction of trimethylamine with formaldehyde and hydrogen peroxide. The reaction typically occurs under mild conditions, with the formation of the quaternary ammonium compound facilitated by the presence of water.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation processes to obtain the dihydrate form.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(trimethyl)azanium;dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo compounds, while reduction can produce amines. Substitution reactions can result in a variety of alkylated or arylated derivatives.
Scientific Research Applications
Hydroxy(trimethyl)azanium;dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of hydroxy(trimethyl)azanium;dihydrate involves its interaction with molecular targets through electrostatic and hydrogen bonding interactions. The positively charged nitrogen atom can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with various biomolecules, further influencing their function.
Comparison with Similar Compounds
Hydroxy(trimethyl)azanium;dihydrate can be compared with other quaternary ammonium compounds, such as:
Tetramethylammonium hydroxide: Similar in structure but lacks the hydroxyl group.
Benzyltrimethylammonium hydroxide: Contains a benzyl group instead of a hydroxyl group.
Choline: A naturally occurring compound with a similar structure but different biological functions.
The uniqueness of this compound lies in its combination of a quaternary ammonium structure with a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H14NO3+ |
|---|---|
Molecular Weight |
112.15 g/mol |
IUPAC Name |
hydroxy(trimethyl)azanium;dihydrate |
InChI |
InChI=1S/C3H10NO.2H2O/c1-4(2,3)5;;/h5H,1-3H3;2*1H2/q+1;; |
InChI Key |
SPGQQIDULCULKU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


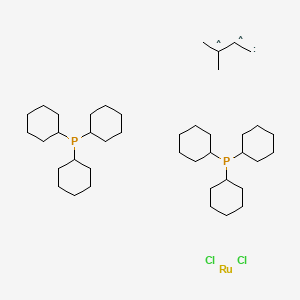
![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)
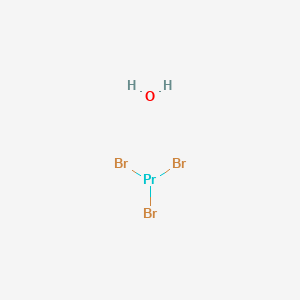

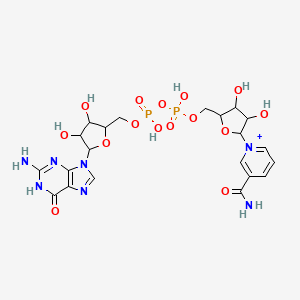
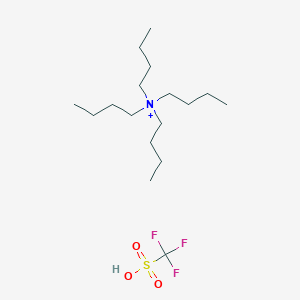
![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
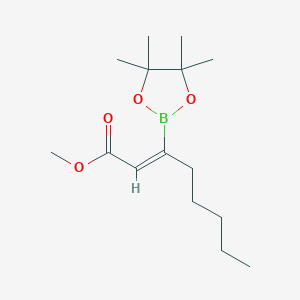
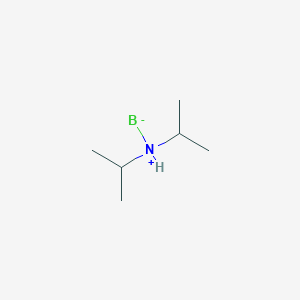
![[des-Arg9]bradykinin](/img/structure/B15088996.png)

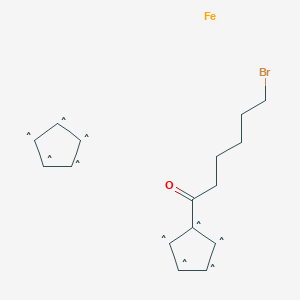
![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
